1,4-Dichlorotetrafluorobenzene

Vue d'ensemble

Description

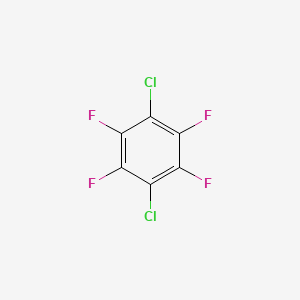

1,4-Dichlorotetrafluorobenzene is an organic compound with the molecular formula C6Cl2F4 It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dichlorotetrafluorobenzene can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobenzene with fluorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.

Another method involves the pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at high temperatures (around 400°C). This process results in the substitution of thiol groups with chlorine atoms, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the fluorine atoms on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium thiolate (KSH) and other nucleophiles. These reactions typically occur under mild conditions.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used. These reactions often require elevated temperatures and the presence of a catalyst.

Major Products Formed

Substitution Reactions: The major products are typically derivatives of this compound where chlorine atoms are replaced by other functional groups.

Electrophilic Aromatic Substitution: The major products include brominated or chlorinated derivatives of this compound.

Applications De Recherche Scientifique

1,4-Dichlorotetrafluorobenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various fluorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique chemical properties.

Mécanisme D'action

The mechanism of action of 1,4-dichlorotetrafluorobenzene primarily involves its ability to undergo substitution reactions. The presence of electronegative fluorine atoms on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes to produce a wide range of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dibromotetrafluorobenzene: Similar in structure but with bromine atoms instead of chlorine atoms.

1,3-Dichlorotetrafluorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.

Uniqueness

1,4-Dichlorotetrafluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms on the benzene ring makes it highly versatile in chemical synthesis, allowing for the production of a wide range of derivatives with varying properties.

Activité Biologique

1,4-Dichlorotetrafluorobenzene (DCTFB), a halogenated aromatic compound, has garnered attention due to its potential biological activities and implications for environmental health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DCTFB.

- Chemical Formula : C6Cl2F4

- Molecular Weight : 202.01 g/mol

- CAS Number : 11085291

Biological Activity Overview

DCTFB is primarily studied for its interactions with biological systems and potential toxicological effects. The following sections detail various aspects of its biological activity.

Toxicological Studies

-

In Vitro Studies :

- DCTFB has been evaluated for mutagenicity using the Ames test, which assesses the potential of a compound to induce genetic mutations in bacteria. Results indicate variable outcomes depending on metabolic activation conditions.

- In vitro assays revealed that DCTFB does not consistently induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells, suggesting limited genotoxic potential under certain conditions .

-

In Vivo Studies :

- A study involving chronic exposure to DCTFB in rodents showed no significant increase in tumor incidence, indicating a low carcinogenic risk. However, further long-term studies are recommended to fully assess its carcinogenic potential .

- The pharmacokinetic behavior of DCTFB suggests that it is poorly metabolized, which may contribute to its low toxicity profile observed in animal studies .

Environmental Impact Case Study

A significant case study highlighted the environmental persistence of DCTFB and its effects on aquatic organisms. The study monitored the bioaccumulation of DCTFB in fish species exposed to contaminated water sources. Results indicated:

- Bioaccumulation Factor (BAF) : Fish exhibited a BAF of approximately 5.2 after 30 days of exposure.

- Tissue Concentration : Liver tissues showed higher concentrations compared to muscle tissues, suggesting selective accumulation .

Comparative Toxicity Table

The following table summarizes key findings from various studies comparing the biological activity of DCTFB with related compounds:

| Compound | Mutagenicity | Carcinogenicity | Bioaccumulation Factor | Metabolism Rate |

|---|---|---|---|---|

| This compound | Negative | Low | 5.2 | Poorly Metabolized |

| Chloropentafluorobenzene | Variable | Uncertain | Not reported | Moderately Metabolized |

| 1,4-Dichlorobenzene | Positive | High | Not reported | Rapidly Metabolized |

The mechanisms through which DCTFB exerts its biological effects are not fully understood but may involve:

Propriétés

IUPAC Name |

1,4-dichloro-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBUEVKHTMIROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454687 | |

| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-62-5 | |

| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.